Sodium 3-methoxy-3-oxoprop-1-en-1-olate

Enolate Chemistry Organometallic Reagents Stereoselective Synthesis

This sodium salt provides an intermediate ionic-covalent character between lithium (aggregate-attenuated) and potassium (potentially over-reactive) analogs, delivering a controlled nucleophilicity window for sensitive electrophiles. The stereodefined (E)-geometry enables predictable diastereoselectivity in aldol additions, while the 13% molecular weight advantage over potassium salts reduces reagent mass requirements in multi-kilogram campaigns.

Molecular Formula C4H5NaO3
Molecular Weight 124.071
CAS No. 1872210-12-2
Cat. No. B2709411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methoxy-3-oxoprop-1-en-1-olate
CAS1872210-12-2
Molecular FormulaC4H5NaO3
Molecular Weight124.071
Structural Identifiers
SMILESCOC(=O)C=C[O-].[Na+]
InChIInChI=1S/C4H6O3.Na/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+;
InChIKeyNYWJCVQZTBEUNL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS 1872210-12-2): Vinylogous Ester Enolate Procurement Specifications


Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS 1872210-12-2, molecular formula C4H5NaO3, MW 124.07 g/mol) is the sodium salt of the enolate derived from methyl 3-oxopropanoate . It is classified as a vinylogous ester enolate, combining enolate nucleophilic character with extended conjugation through the vinylogous principle . The IUPAC name is sodium;(E)-3-methoxy-3-oxoprop-1-en-1-olate, and the canonical SMILES representation is COC(=O)C=C[O-] . This compound serves as a reactive C3 building block and nucleophilic intermediate in carbon-carbon bond-forming reactions, distinguished from alternative enolate sources by its sodium counterion and specific structural features.

Sodium 3-methoxy-3-oxoprop-1-en-1-olate: Why Alternative Enolates Cannot Substitute Without Quantitative Performance Shifts


Substituting Sodium 3-methoxy-3-oxoprop-1-en-1-olate with alternative enolate reagents such as lithium enolates, potassium enolates, or structurally modified derivatives introduces quantifiable differences in aggregation state, reactivity profile, and stereochemical outcomes. The sodium counterion occupies an intermediate ionic-covalent character between more covalent lithium and more ionic potassium enolates, directly impacting solution-phase reactivity and product distributions . Additionally, the unsubstituted vinylogous enolate core exhibits greater electrophilic reactivity at the nucleophilic carbon compared to substituted analogs where steric hindrance attenuates reaction rates . These physicochemical distinctions necessitate compound-specific procurement for reproducible synthetic workflows; generic substitution without empirical validation introduces uncontrolled variables that compromise reaction yields, selectivity, and scalability.

Sodium 3-methoxy-3-oxoprop-1-en-1-olate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Cation-Dependent Reactivity: Sodium Enolate vs. Lithium and Potassium Analogs in Solution-Phase Behavior

The sodium counterion in Sodium 3-methoxy-3-oxoprop-1-en-1-olate confers solution-phase behavior intermediate between lithium and potassium enolates of the identical enolate anion. Lithium enolates typically exist as complex aggregates (e.g., hexamers) in solution, which can reduce effective nucleophilicity and alter stereochemical outcomes, whereas potassium enolates exhibit more dissociated ionic character with higher baseline reactivity. The sodium analog balances aggregation control with sufficient reactivity for controlled carbon-carbon bond formation .

Enolate Chemistry Organometallic Reagents Stereoselective Synthesis

Unsubstituted Vinylogous Core: Reactivity Advantage Over Sterically Hindered Analogs

Sodium 3-methoxy-3-oxoprop-1-en-1-olate, lacking substitution at the nucleophilic carbon, exhibits greater electrophilic reactivity compared to more substituted enolate counterparts where steric hindrance attenuates nucleophilicity . This structural feature enables faster reaction kinetics in electrophilic trapping and alkylation reactions.

Vinylogous Reactivity Enolate Nucleophilicity C-C Bond Formation

Molecular Weight and Cost Efficiency: Sodium Salt Advantage Over Potassium Analog

The sodium salt (MW 124.07 g/mol) provides a 13% lower molecular weight compared to the potassium analog Potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate (MW 140.18 g/mol) . This difference translates directly to reduced mass requirements for stoichiometric or sub-stoichiometric reactions on a molar-equivalent basis, lowering per-batch reagent costs in large-scale syntheses.

Reagent Procurement Cost Efficiency Scale-Up Synthesis

Stereodefined (E)-Configuration: Geometric Integrity for Stereoselective Applications

The IUPAC designation sodium;(E)-3-methoxy-3-oxoprop-1-en-1-olate indicates a stereodefined enolate geometry . Enolate double bond geometry directly dictates the stereochemical outcome of subsequent reactions; procurement of the geometrically defined (E)-isomer ensures predictable diastereoselectivity in aldol additions and related transformations, whereas potassium analogs may exhibit different isomeric equilibria .

Stereoselective Synthesis Enolate Geometry Chiral Building Blocks

Sodium 3-methoxy-3-oxoprop-1-en-1-olate: Validated Procurement-Driven Application Scenarios


Carbon-Carbon Bond Formation via Nucleophilic Alkylation and Michael Addition

Sodium 3-methoxy-3-oxoprop-1-en-1-olate serves as a reactive C3 nucleophilic building block for constructing extended carbon frameworks. The unsubstituted vinylogous enolate core enables efficient alkylation with alkyl halides and conjugate addition to Michael acceptors [1]. Procurement of this specific sodium enolate ensures intermediate reactivity between lithium (aggregate-attenuated) and potassium (potentially over-reactive) analogs, providing a controlled nucleophilicity window suitable for sensitive electrophiles .

Stereoselective Aldol Condensation and Asymmetric Synthesis

The stereodefined (E)-geometry of Sodium 3-methoxy-3-oxoprop-1-en-1-olate makes it a suitable enolate source for stereoselective aldol additions where enolate geometry translates directly to product diastereoselectivity [1]. The sodium counterion provides an intermediate aggregation state that can influence facial selectivity in chiral auxiliary-mediated and catalytic asymmetric transformations, distinguishing it from lithium enolates that may form competing aggregate stereoisomers .

Process Chemistry and Kilogram-Scale Synthesis

The 13% molecular weight advantage of the sodium salt (124.07 g/mol) over the potassium analog (140.18 g/mol) reduces reagent mass requirements on a molar-equivalent basis [1]. This efficiency becomes significant in multi-kilogram campaigns where cumulative mass savings translate to measurable reductions in procurement costs and waste disposal volumes. The sodium counterion also avoids the hygroscopic handling challenges often associated with potassium enolates.

Pharmaceutical Intermediate Synthesis

Sodium 3-methoxy-3-oxoprop-1-en-1-olate has been investigated as an intermediate in the synthesis of pharmaceutical compounds, including structurally related entities employed in Kaposi's sarcoma treatment and age-related macular degeneration therapeutics [1]. The unsubstituted enolate core provides a versatile C3 synthon for constructing complex molecular architectures where precise control over carbon connectivity and oxidation state is required.

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